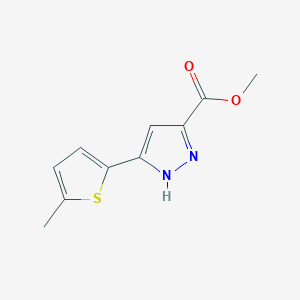

methyl 3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxylate is a heterocyclic compound that features a thiophene ring and a pyrazole ring. Thiophene and pyrazole are both important classes of heterocyclic compounds known for their wide range of applications in medicinal chemistry and material science . The compound is of interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Mechanism of Action

Target of Action

Methyl 3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxylate is a compound that has been studied for its potential biological activity. Thiophene-based analogs, like this compound, have been of interest to scientists due to their potential as biologically active compounds . .

Mode of Action

Thiophene derivatives are known to exhibit a variety of properties and applications, including potential pharmacological properties .

Biochemical Pathways

Thiophene derivatives are known to play a vital role in medicinal chemistry, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Thiophene derivatives are known to exhibit a variety of pharmacological properties, suggesting that they may have multiple effects at the molecular and cellular level .

Preparation Methods

The synthesis of methyl 3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxylate typically involves the reaction of 5-methylthiophene-2-carboxylic acid with hydrazine to form the corresponding hydrazide. This intermediate is then cyclized with an appropriate ester to yield the desired pyrazole derivative . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Chemical Reactions Analysis

Methyl 3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The pyrazole ring can be reduced under specific conditions to yield dihydropyrazole derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions . The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxylate has several scientific research applications:

Medicinal Chemistry: It serves as a precursor for the synthesis of potential therapeutic agents with anti-inflammatory, antimicrobial, and anticancer properties.

Material Science: The compound can be used in the development of organic semiconductors and other advanced materials.

Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.

Comparison with Similar Compounds

Similar compounds to methyl 3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxylate include other thiophene and pyrazole derivatives, such as:

Methyl 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate: Lacks the methyl group on the thiophene ring.

Methyl 3-(5-ethylthiophen-2-yl)-1H-pyrazole-5-carboxylate: Contains an ethyl group instead of a methyl group on the thiophene ring.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .

Biological Activity

Methyl 3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C10H10N2O2S

- Molecular Weight : 222.27 g/mol

- CAS Number : 1025405-27-9

The presence of the methylthiophenyl group is crucial for its biological activity, influencing interactions with various biological targets.

Pharmacological Activities

Research indicates that pyrazole derivatives, including this compound, exhibit a range of pharmacological activities:

- Antitumor Activity : Pyrazole derivatives have shown promise as antitumor agents. They inhibit key enzymes and pathways involved in cancer cell proliferation. For instance, studies have demonstrated that certain pyrazole compounds can inhibit BRAF(V600E), a mutation commonly associated with melanoma, leading to reduced tumor growth .

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties. Pyrazoles are known to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines .

- Antibacterial Properties : Some studies have indicated that pyrazole derivatives possess antibacterial activity against various pathogens. This is attributed to their ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .

Structure-Activity Relationship (SAR)

The SAR of this compound suggests that modifications on the pyrazole ring can significantly affect its biological activity:

- Substituents : The presence of electron-donating groups like methyl enhances the compound's potency against certain targets.

- Positioning of Functional Groups : The position of substituents on the pyrazole ring influences binding affinity and selectivity towards biological targets .

Case Study 1: Antitumor Activity

A study investigated the antitumor efficacy of this compound in vitro against various cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as a lead compound for cancer therapy.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A375 (Melanoma) | 15 | Inhibition of BRAF(V600E) |

| MCF-7 (Breast) | 20 | Induction of apoptosis |

| HeLa (Cervical) | 25 | Cell cycle arrest |

Case Study 2: Anti-inflammatory Activity

In another study, the compound was tested for its ability to inhibit nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS). The findings showed that it significantly reduced NO levels, indicating strong anti-inflammatory effects.

| Treatment Concentration (µM) | NO Production (% Inhibition) |

|---|---|

| 10 | 30% |

| 25 | 55% |

| 50 | 80% |

Properties

IUPAC Name |

methyl 5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c1-6-3-4-9(15-6)7-5-8(12-11-7)10(13)14-2/h3-5H,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQWGNCXSSUIHIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C2=CC(=NN2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.